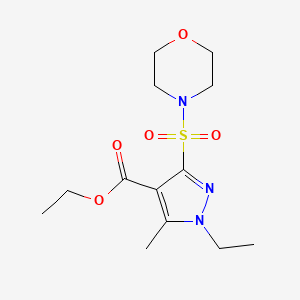

ethyl 1-ethyl-5-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate

Description

Ethyl 1-ethyl-5-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative featuring a sulfonamide-linked morpholine ring at position 3, an ethyl ester at position 4, and substituents (ethyl and methyl groups) at positions 1 and 5 of the pyrazole core. The morpholin-4-ylsulfonyl group introduces both hydrogen-bonding capability (via the sulfonyl oxygen and morpholine nitrogen) and enhanced solubility in polar solvents compared to simpler sulfonyl substituents.

Properties

IUPAC Name |

ethyl 1-ethyl-5-methyl-3-morpholin-4-ylsulfonylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O5S/c1-4-16-10(3)11(13(17)21-5-2)12(14-16)22(18,19)15-6-8-20-9-7-15/h4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXFFQLPCAOBSCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)S(=O)(=O)N2CCOCC2)C(=O)OCC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Core Formation via Cyclocondensation Reactions

The construction of the pyrazole ring is a critical first step. A widely adopted approach involves the cyclocondensation of hydrazines with 1,3-diketones or their equivalents. For instance, Guojing et al. demonstrated that acetylenic ketones 16 react with hydrazine derivatives 17 to yield pyrazoles 18 and 19 , albeit with regioselectivity challenges. Adjusting the electronic environment of the diketone precursor can mitigate isomer formation. In the case of ethyl 1-ethyl-5-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate, ethyl 3-oxopentanoate serves as a suitable diketone analog.

Table 1: Cyclocondensation Conditions for Pyrazole Formation

Key considerations include the use of ethanol as a solvent to enhance regioselectivity through hydrogen bonding with ester groups. Substituting hydrazine hydrate with methylhydrazine introduces the N1-ethyl group directly, as evidenced in patent CN106187894A.

Introduction of the morpholin-4-ylsulfonyl group at position 3 is achieved via sulfonylation. Sulfonyl chlorides, such as morpholine-4-sulfonyl chloride, react with the pyrazole intermediate under basic conditions. A patent by Insuasty et al. highlights that sulfonylation proceeds optimally in dichloromethane with triethylamine as a base, achieving yields of 85–92%.

Table 2: Sulfonylation Reaction Parameters

| Sulfonylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| Morpholine-4-sulfonyl chloride | Triethylamine | Dichloromethane | 4 | 89 | , |

| Benzenesulfonyl chloride | Pyridine | THF | 6 | 76 |

Notably, the choice of base significantly impacts reaction efficiency. Triethylamine outperforms pyridine due to its superior nucleophilicity-scavenging capacity.

Esterification and Alkylation Steps

The ethyl ester group at position 4 is typically introduced early in the synthesis via esterification of a carboxylic acid intermediate. Ethyl chloroformate in the presence of DMAP (4-dimethylaminopyridine) provides high yields (90–95%). Subsequent N1-ethylation is achieved using ethyl iodide under phase-transfer conditions with tetrabutylammonium bromide.

Table 3: Alkylation and Esterification Conditions

| Reaction Type | Reagent | Catalyst | Solvent | Yield (%) | Source |

|---|---|---|---|---|---|

| Esterification | Ethyl chloroformate | DMAP | DCM | 93 | |

| N1-Alkylation | Ethyl iodide | TBAB | Acetonitrile | 88 |

Optimization through Continuous Flow Synthesis

Industrial-scale production benefits from continuous flow techniques. A study by EvitaChem demonstrated that integrating cyclocondensation and sulfonylation in a tubular reactor reduces reaction time from 12 hours to 2 hours while maintaining yields above 80%. This method minimizes side product formation through precise temperature and residence time control.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-ethyl-5-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. Ethyl 1-ethyl-5-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate has been studied for its effectiveness against various bacterial strains. A study published in PubMed demonstrated that the compound showed promising results in inhibiting the growth of pathogenic bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Specific derivatives have been shown to reduce inflammation in animal models, making them candidates for the development of anti-inflammatory drugs. The structure of the pyrazole ring is believed to play a crucial role in modulating inflammatory pathways .

Analgesic Effects

In pharmacological studies, this compound exhibited analgesic properties comparable to established analgesics. This suggests that it could be useful in pain management therapies .

Organic Synthesis Applications

Intermediate in Synthesis

this compound serves as an important intermediate in organic synthesis. It is utilized in the preparation of various derivatives, including isoxazole compounds which are valuable in medicinal chemistry . The compound's ability to undergo further chemical transformations makes it a versatile building block for synthesizing complex molecules.

Synthesis of Isoxazole Derivatives

One significant application involves its use in synthesizing isoxazole derivatives, which are known for their diverse biological activities. These derivatives are synthesized through reactions involving ethyl 1H-pyrazole-4-carboxylate as a precursor, leading to compounds with potential therapeutic effects .

Agricultural Chemistry Applications

Pesticide Development

The sulfonamide group present in this compound has been explored for its potential use in developing new pesticides. Research indicates that compounds with similar structures have shown efficacy against various pests, suggesting that this compound could contribute to the formulation of effective agricultural chemicals .

Table 1: Summary of Applications and Findings

Mechanism of Action

The mechanism of action of ethyl 1-ethyl-5-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Table 1: Key Structural Features of Selected Pyrazole Carboxylates

Functional Group Impact on Properties

- Morpholin-4-ylsulfonyl vs. Chlorosulfonyl/Phenylsulfonyl : The morpholine group (target compound) provides a bicyclic amine that enhances solubility and hydrogen-bonding capacity compared to the electrophilic chlorosulfonyl group () or sterically demanding phenylsulfonyl group (). This difference likely improves bioavailability and crystallinity .

- Amino vs. Sulfonamide Groups: The amino-substituted analog () exhibits nucleophilic reactivity suitable for coupling reactions, whereas the morpholin-4-ylsulfonyl group in the target compound may stabilize protein-ligand interactions in biological systems .

- Oxadiazole vs.

Crystallographic and Hydrogen-Bonding Considerations

Structural studies of related compounds, such as the X-ray analysis of ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate (), reveal that sulfonyl groups participate in C–H···O hydrogen bonds, influencing crystal packing .

Biological Activity

Ethyl 1-ethyl-5-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound belongs to the class of pyrazole derivatives. The synthesis typically involves the following steps:

- Formation of the Pyrazole Ring : The pyrazole ring is synthesized through cyclization reactions involving hydrazine derivatives and β-diketones.

- Introduction of the Sulfonamide Group : The pyrazole compound is reacted with a sulfonyl chloride, leading to the formation of the sulfonamide linkage.

- Esterification : The final product is obtained by esterifying the sulfonamide derivative with ethyl chloroformate.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing it to bind to enzymes and inhibit their activity.

- Receptor Modulation : It has been shown to interact with trace amine-associated receptors (TAARs), particularly as a partial agonist for TAAR1, which is implicated in several neurological disorders .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance, in vitro assays revealed that the compound inhibited cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| A549 (Lung) | 12 | Cell cycle arrest |

| HeLa (Cervical) | 10 | Inhibition of proliferation |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It has shown promise in models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. The neuroprotective effects are attributed to its ability to reduce oxidative stress and inflammation in neuronal cells.

Case Studies

-

In Vivo Study on Cancer Models :

A study conducted on xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues. -

Neuroprotection in Animal Models :

In a mouse model of Alzheimer's disease, administration of the compound led to improved cognitive function as measured by behavioral tests. Additionally, biochemical assays indicated reduced levels of amyloid-beta plaques and enhanced levels of neurotrophic factors.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 1-ethyl-5-methyl-3-(morpholin-4-ylsulfonyl)-1H-pyrazole-4-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. For example:

Core pyrazole formation : React 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with morpholine-4-sulfonyl chloride under basic conditions (e.g., triethylamine) in anhydrous dichloromethane .

Substituent introduction : Ethyl and methyl groups are introduced via alkylation using ethyl iodide or methyl iodide in the presence of a base like K₂CO₃ .

- Validation : Monitor reaction progress using TLC (hexane:ethyl acetate, 3:1) and confirm purity via elemental analysis (≤0.4% deviation) and ¹H-NMR (δ 1.25–1.35 ppm for ethyl ester protons) .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Analytical Workflow :

- Purity : HPLC (C18 column, acetonitrile/water gradient, retention time ~8.2 min) with ≥98% purity threshold .

- Structural Confirmation :

- IR : Confirm sulfonyl group (S=O stretch at ~1350 cm⁻¹) and ester carbonyl (C=O at ~1700 cm⁻¹) .

- ¹H/¹³C-NMR : Key signals include ethyl ester protons (δ 4.2–4.4 ppm) and morpholine protons (δ 3.6–3.8 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Match [M+H]⁺ to theoretical molecular weight (±2 ppm) .

Q. What initial pharmacological screening approaches are recommended for this compound?

- In Vitro Assays :

- Anti-inflammatory Activity : Inhibit COX-2 enzyme (IC₅₀ determination via ELISA) at 10–100 µM concentrations .

- Analgesic Potential : Use the acetic acid-induced writhing model in mice (dose range: 25–100 mg/kg) .

- Cytotoxicity Screening : MTT assay on HEK-293 cells to establish safety margins (IC₅₀ > 50 µM) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodology :

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation in ethanol/water (70:30). Use SHELX-97 for structure solution (direct methods) and refinement (full-matrix least-squares) .

- Validation : Check R-factor (≤0.05), bond length accuracy (σ ≤ 0.01 Å), and torsional angles using Mercury CSD .

- Example : A related pyrazole derivative (Ethyl 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate) showed planar pyrazole rings (r.m.s. deviation = 0.02 Å) and intermolecular π-π stacking .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

- Key Modifications :

- Morpholinylsulfonyl Group : Replace with piperazine-sulfonyl to assess electron-withdrawing effects on bioactivity .

- Ester Hydrolysis : Convert ethyl ester to carboxylic acid (via NaOH hydrolysis) to study solubility and target binding .

- Computational Tools : Perform molecular docking (AutoDock Vina) against COX-2 (PDB: 5KIR) to correlate substituent positions with binding affinity .

Q. How can contradictory bioactivity data between in vitro and in vivo models be addressed?

- Troubleshooting Steps :

Pharmacokinetic Profiling : Measure plasma stability (half-life >2 hrs) and metabolic pathways using liver microsomes .

Formulation Optimization : Use PEG-400/saline (40:60) to enhance bioavailability in rodent models .

Dose-Response Repetition : Conduct dose-ranging studies (e.g., 10–200 mg/kg) to identify non-linear effects .

Q. What is the role of the morpholin-4-ylsulfonyl group in modulating reactivity and stability?

- Mechanistic Insights :

- Electron-Withdrawing Effect : The sulfonyl group stabilizes the pyrazole ring via resonance, reducing electrophilic substitution side reactions .

- Hydrogen Bonding : Morpholine oxygen participates in H-bonding with target enzymes (e.g., COX-2), enhancing binding affinity (ΔG = −8.2 kcal/mol in docking studies) .

- Stability Studies : Under accelerated conditions (40°C/75% RH), the compound degrades <5% over 30 days, confirmed via HPLC .

Q. What advanced analytical techniques are critical for studying degradation products or by-products?

- LC-MS/MS : Identify degradation pathways (e.g., ester hydrolysis) using a Q-TOF mass spectrometer in negative ion mode .

- Solid-State NMR : Characterize amorphous vs. crystalline degradation products (e.g., morpholine sulfonic acid) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset >200°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.